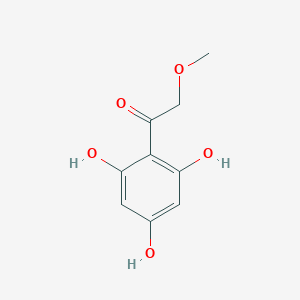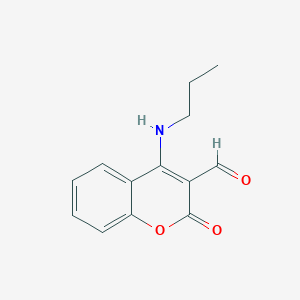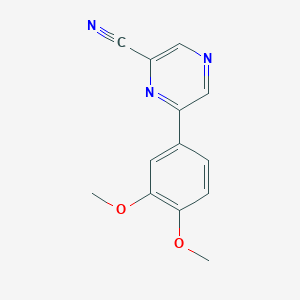
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPPC and has the molecular formula C13H11N3O2.
Mechanism Of Action
The mechanism of action of DMPPC is not fully understood, but it is believed to involve the modulation of various cellular pathways. DMPPC has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DMPPC has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical And Physiological Effects
DMPPC has been shown to exhibit various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. DMPPC has been shown to scavenge free radicals and protect cells from oxidative stress. DMPPC has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. In addition, DMPPC has been shown to protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
DMPPC has several advantages for lab experiments such as its high solubility in organic solvents, ease of synthesis, and low toxicity. However, DMPPC has some limitations such as its relatively low stability under certain conditions and its limited availability in the market.
Future Directions
There are several future directions for the research on DMPPC. One direction is to explore the potential of DMPPC as a drug candidate for the treatment of various diseases. Another direction is to investigate the structure-activity relationship of DMPPC and its derivatives to optimize their electronic and biological properties. Furthermore, the development of new synthetic methods for DMPPC and its derivatives could lead to the discovery of novel organic materials with enhanced properties for various applications.
Synthesis Methods
The synthesis of DMPPC involves the reaction of 3,4-dimethoxybenzaldehyde and hydrazine hydrate in ethanol to form 3,4-dimethoxyphenylhydrazine. The resulting product is then reacted with malononitrile in the presence of anhydrous potassium carbonate to form DMPPC. The yield of DMPPC can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
Scientific Research Applications
DMPPC has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, DMPPC has been used as a building block for the synthesis of novel organic materials with enhanced electronic properties. In organic electronics, DMPPC has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its high charge mobility and stability. In medicinal chemistry, DMPPC has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
76177-51-0 |
|---|---|
Product Name |
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile |
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-7-10(6-14)16-11/h3-5,7-8H,1-2H3 |
InChI Key |
NOSFWVRBNCBKOC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC(=CN=C2)C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CN=C2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




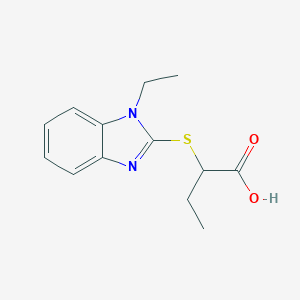

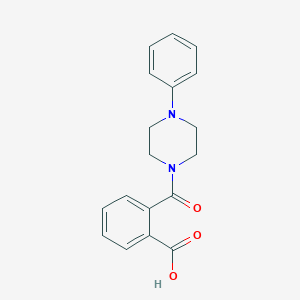
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)

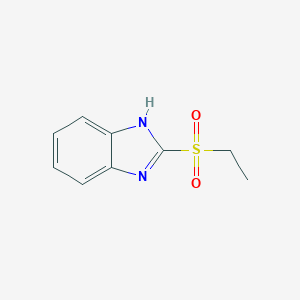
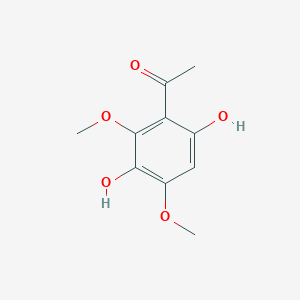
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
